molecular formula C25H33ClO2 B14579391 (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone CAS No. 61679-49-0

(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone

Cat. No.: B14579391
CAS No.: 61679-49-0
M. Wt: 401.0 g/mol
InChI Key: ZUMUTGCLQHNAOZ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is an organic compound with the molecular formula C25H33ClO2 This compound is characterized by the presence of a chlorophenyl group and a dodecyl-substituted hydroxyphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone typically involves the reaction of 1-bromododecane with resorcinol in the presence of potassium carbonate in refluxing acetone for an extended period, usually around 16 to 20 hours . The product is then purified through recrystallization from n-hexane and a mixture of ethanol and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is unique due to the presence of both the chlorophenyl and dodecyl-substituted hydroxyphenyl groups

Properties

CAS No.

61679-49-0

Molecular Formula

C25H33ClO2

Molecular Weight

401.0 g/mol

IUPAC Name

(4-chlorophenyl)-(5-dodecyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C25H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(27)23(19-20)25(28)21-14-16-22(26)17-15-21/h13-19,27H,2-12H2,1H3

InChI Key

ZUMUTGCLQHNAOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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